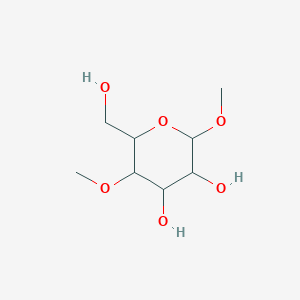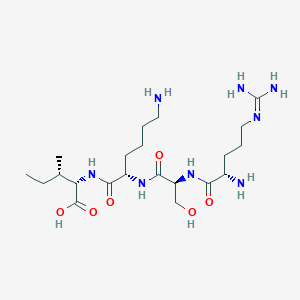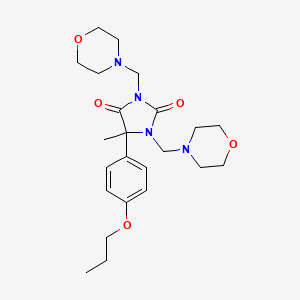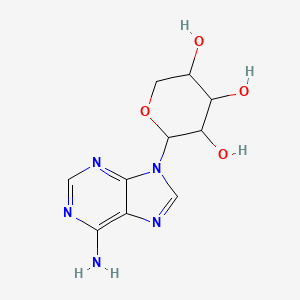![molecular formula C25H31N7O3 B14169040 N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide CAS No. 1024228-01-0](/img/structure/B14169040.png)
N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidinone ring, a tetrazole ring, and an adamantane core, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This step involves the reaction of 2,3-dimethylphenylamine with succinic anhydride under acidic conditions to form the pyrrolidinone ring.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced by reacting 5-methyltetrazole with an appropriate halogenated precursor.
Coupling with Adamantane: The adamantane core is coupled with the pyrrolidinone-tetrazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N’-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,5-dimethylphenyl)-1-naphthamide
- 2-(2,5-dioxopyrrolidin-1-yl)butanamide
- Imidazole-containing compounds
Uniqueness
N’-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its adamantane core provides rigidity and stability, while the pyrrolidinone and tetrazole rings offer multiple sites for chemical modification and interaction with biological targets.
Eigenschaften
CAS-Nummer |
1024228-01-0 |
|---|---|
Molekularformel |
C25H31N7O3 |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide |
InChI |
InChI=1S/C25H31N7O3/c1-14-5-4-6-20(15(14)2)31-21(33)8-19(22(31)34)27-28-23(35)24-9-17-7-18(10-24)12-25(11-17,13-24)32-29-16(3)26-30-32/h4-6,17-19,27H,7-13H2,1-3H3,(H,28,35) |
InChI-Schlüssel |
BCMSYQAJNURIKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)NNC(=O)C34CC5CC(C3)CC(C5)(C4)N6N=C(N=N6)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


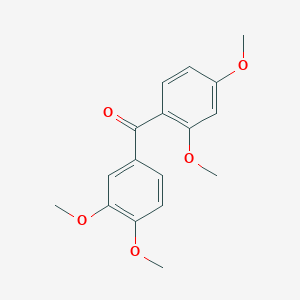

![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
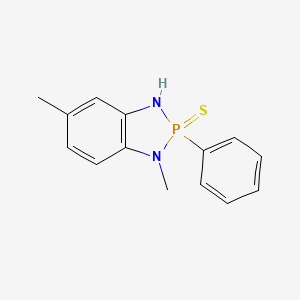
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
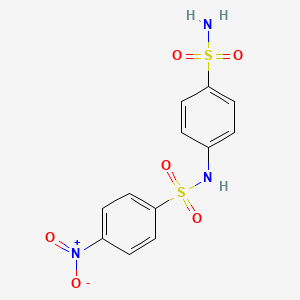
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
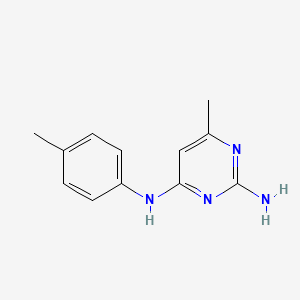
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
